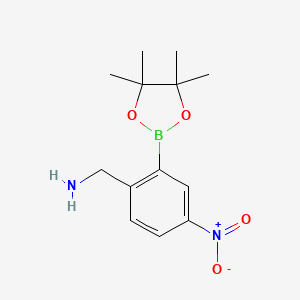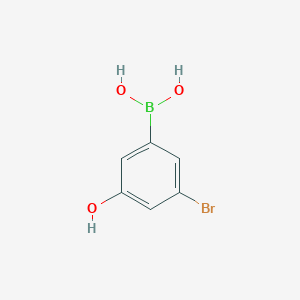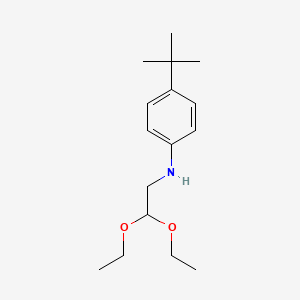![molecular formula C18H12N6O4 B3115495 5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 2097938-53-7](/img/structure/B3115495.png)
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Vue d'ensemble
Description
The compound “5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known for their promising anticancer properties . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .Molecular Structure Analysis
The molecular structure of this compound is established by NMR and MS analysis . The structure of 1,2,4-triazole derivatives is confirmed by these techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.159, a density of 1.5±0.1 g/cm3, a boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .Applications De Recherche Scientifique
Anticancer Agents
1,2,4-Triazole benzoic acid hybrids: have been synthesized and evaluated for their anticancer potential. Researchers have found that some of these hybrids exhibit potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116. Notably, compounds 2, 5, 14, and 15 demonstrated improved IC50 values compared to the reference drug doxorubicin, while sparing normal cells (RPE-1). Further investigations revealed that compounds 2 and 14 induce apoptosis in MCF-7 cancer cells .
Coordination Polymers (CPs)
In situ hydrolysis reactions have been explored for the assembly of coordination polymers. Seven new CPs based on 3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid (HDTBA) were formed from different precursors. These CPs exhibit diverse structures and properties, making them interesting candidates for materials science and catalysis .
Organic Single-Electron Reductants
Researchers have investigated 1H-1,2,3-triazole-5-yl as a catalytic organic single-electron reductant. This compound shows promise for various synthetic transformations and could find applications in organic synthesis and catalysis .
High-Nitrogen Energetic Compounds
A novel high-nitrogen compound, 1,2-bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene , has been designed and synthesized. Its corresponding hydrazine energetic salts were prepared through spontaneous reductive conversion. Such compounds are relevant in the field of energetic materials .
Pharmacophore Exploration
Given the synthetic and pharmacophore features of 1,2,4-triazole benzoic acid hybrids, they serve as a structural optimization platform for designing more selective and potent anticancer molecules. Researchers continue to explore their potential in drug discovery .
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.
Mode of Action
It’s known that similar 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid might interact with its targets in a way that disrupts normal cell function and triggers programmed cell death.
Biochemical Pathways
Given the cytotoxic effects of similar 1,2,4-triazole derivatives on cancer cells , it’s plausible that this compound could affect pathways related to cell growth and survival
Pharmacokinetics
It’s known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve pharmacokinetic properties, potentially enhancing bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis . This suggests that 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid could have similar effects.
Propriétés
IUPAC Name |
3-[3-carboxy-5-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c25-17(26)13-1-11(3-15(5-13)23-9-19-7-21-23)12-2-14(18(27)28)6-16(4-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSPTOJPFIENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C3=CC(=CC(=C3)N4C=NC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)


